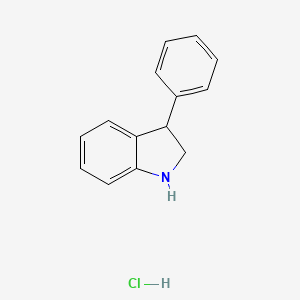
3-Phenyl indoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl indoline hydrochloride is a useful research compound. Its molecular formula is C14H14ClN and its molecular weight is 231.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
3-Phenyl indoline hydrochloride can be synthesized through various methods, typically involving the reaction of indole derivatives with phenyl-substituted compounds. The compound has the chemical formula C14H14ClN and is characterized by its indole structure, which is known for diverse biological activities.
Antimycobacterial Activity
Recent studies have highlighted the potential of 3-phenyl indoline derivatives in combating Mycobacterium tuberculosis (Mtb). A series of synthesized 3-phenyl-1H-indoles demonstrated significant antimycobacterial activity, particularly against multidrug-resistant strains. The compound showed a Minimum Inhibitory Concentration (MIC) value of 18.2 µM, indicating its efficacy without cross-resistance to first-line drugs .
Analgesic Properties
The hydrochloride salt form of 3-phenyl indoline has been investigated for its analgesic properties. Research indicates that it can be administered in dosages ranging from 100 to 600 mg daily, with formulations designed for oral or parenteral use . This compound's analgesic effects are comparable to those of other known indole derivatives.
Neuroprotective Potential
There is emerging evidence suggesting that indole derivatives, including this compound, may possess neuroprotective properties. These compounds are being explored for their ability to inhibit acetylcholinesterase (AChE) and BACE 1 enzymes, which are implicated in Alzheimer's disease pathology . Compounds derived from this class have shown promising results in inhibiting these enzymes at micromolar concentrations.
Drug Development
The multifaceted biological activities of this compound make it a candidate for drug development targeting various diseases, including tuberculosis and neurodegenerative disorders. The ongoing optimization of these compounds aims to enhance their efficacy and reduce potential toxicity .
Formulation Development
Pharmaceutical formulations incorporating this compound are being developed to optimize bioavailability and therapeutic outcomes. These formulations may include tablets, capsules, or injectable solutions designed to deliver the active compound effectively .
Case Studies
化学反応の分析
Chemical Reactions of Indole Derivatives
Indole derivatives are known to undergo a variety of chemical reactions, which can be applied to modify their structure and enhance their biological activity.
3.1. Arylation Reactions
Indoles can undergo arylation reactions, where an aryl group is introduced into the indole ring. This is often achieved through palladium-catalyzed cross-coupling reactions. For example, 3-phenyl indoles can be synthesized by reacting indoles with aryl halides in the presence of palladium catalysts .
3.2. Halogenation Reactions
Indoles can be halogenated to introduce halogen atoms into the ring. This is typically done using reagents like N-bromosuccinimide (NBS) or bromine. Halogenation can enhance the reactivity of the indole ring, allowing for further modifications .
3.3. Multicomponent Reactions
Indoles are versatile substrates in multicomponent reactions, which allow for the synthesis of complex molecules in a single step. These reactions often involve the combination of indoles with other reactants like aldehydes and amines to form diverse heterocyclic compounds .
Biological Activity of Indole Derivatives
Indole derivatives, including those with phenyl substitutions, have been studied for their biological activities. They exhibit potential as antimicrobial, antimalarial, and anticancer agents. The presence of substituents like phenyl groups can significantly influence their activity and selectivity .
Table 1: Biological Activity of Indole Derivatives
特性
CAS番号 |
62236-20-8 |
|---|---|
分子式 |
C14H14ClN |
分子量 |
231.72 g/mol |
IUPAC名 |
3-phenyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C14H13N.ClH/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14;/h1-9,13,15H,10H2;1H |
InChIキー |
LSIOQDJIDMYHBF-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C2N1)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















